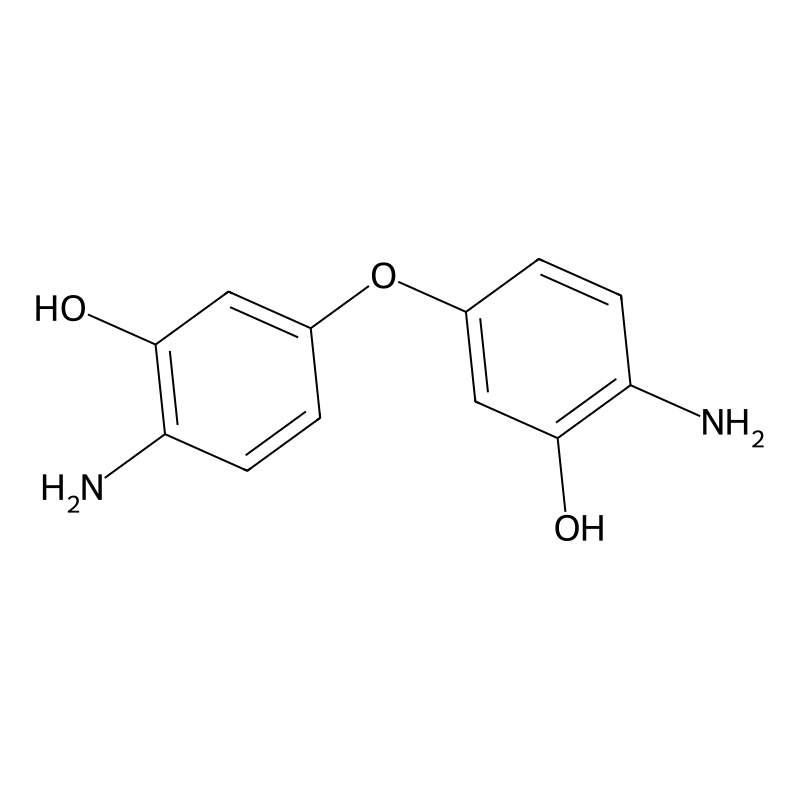

5,5'-Oxybis(2-aminophenol)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,5'-Oxybis(2-aminophenol) is an organic compound with the molecular formula and a molecular weight of 232.24 g/mol. It consists of two 2-aminophenol units linked by an ether bond, specifically an oxygen atom bridging the two aromatic amine groups. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its structural properties and reactivity.

- Oxidation: Similar to 2-aminophenol, this compound can be oxidized to form quinonoid structures. For instance, the oxidation of 2-aminophenol can yield NN'-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine under certain conditions, indicating that 5,5'-Oxybis(2-aminophenol) may also participate in similar oxidative transformations .

- Nucleophilic Substitution: The amino groups in 5,5'-Oxybis(2-aminophenol) can act as nucleophiles in substitution reactions with electrophiles, potentially leading to the formation of various derivatives.

Research indicates that compounds related to 5,5'-Oxybis(2-aminophenol), particularly those containing aminophenolic structures, exhibit biological activities such as:

- Antioxidant Properties: These compounds can scavenge free radicals and may reduce oxidative stress in biological systems.

- Antimicrobial Activity: Some derivatives have shown effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.

Several synthetic routes have been explored for the preparation of 5,5'-Oxybis(2-aminophenol):

- Direct Coupling: A common method involves the coupling of two equivalents of 2-aminophenol in the presence of an oxidizing agent to facilitate the formation of the ether linkage.

- Condensation Reactions: The reaction between 2-aminophenol and appropriate reagents such as aldehydes or ketones under acidic or basic conditions can yield 5,5'-Oxybis(2-aminophenol).

- Catalytic Oxidation: Utilizing catalysts like cobalt(II) tetra-(p-sulfophenyl)porphyrin has been shown to effectively oxidize 2-aminophenol to related products .

The applications of 5,5'-Oxybis(2-aminophenol) are diverse:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases.

- Dyes and Pigments: The compound's chromophoric properties make it suitable for use in dye formulations.

- Polymer Chemistry: It can be utilized as a cross-linking agent or additive in polymer formulations due to its reactive amine groups.

Interaction studies involving 5,5'-Oxybis(2-aminophenol) focus on its reactivity with other chemical species:

- Metal Complexation: Research into how this compound interacts with transition metals could reveal insights into its potential use as a ligand in coordination chemistry.

- Biological Interactions: Studies examining how this compound interacts with biomolecules (e.g., proteins and nucleic acids) are crucial for understanding its pharmacological potential.

Several compounds share structural similarities with 5,5'-Oxybis(2-aminophenol). Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminophenol | Monomer | Basic structure from which 5,5'-Oxybis(2-aminophenol) is derived. |

| 4-Aminophenol | Monomer | Exhibits different biological activity patterns compared to ortho-substituted analogs. |

| 5,5'-Methylenebis(2-aminophenol) | Ether-linked dimer | Contains a methylene bridge instead of an oxygen bridge; different reactivity. |

| NN'-Bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine | Oxidized derivative | Shows significant differences in oxidation state and potential biological activity. |

The uniqueness of 5,5'-Oxybis(2-aminophenol) lies in its specific ether linkage and the presence of two amino groups that enhance its reactivity and potential applications compared to similar compounds. Its structural configuration allows for distinct interactions and functionalities not found in other related compounds.

Electropolymerization Techniques for Oligomer Formation

Electropolymerization represents a critical synthetic approach for the controlled formation of oligomeric structures derived from 5,5'-Oxybis(2-aminophenol). The electrochemical oxidation process involves the anodic polymerization of 2-aminophenol monomers, which serves as the fundamental building block for the target compound [1].

The optimization of electropolymerization conditions has been extensively studied through systematic variation of multiple parameters. Current density emerges as a crucial factor, with research demonstrating that the electropolymerization follows half-order reaction kinetics with respect to current density [1]. The optimal current density of 4 milliamperes per square centimeter yields maximum polymer film weight, while higher current densities lead to decreased yields due to competing side reactions including oxygen and chlorine evolution [1].

Hydrochloric acid concentration plays a fundamental role in controlling the polymerization process. Studies reveal that the reaction exhibits first-order kinetics with respect to hydrochloric acid concentration, with an optimal value of 0.8 molar producing maximum polymer yields [1]. The acid concentration affects both the oxidation of hydroxyl and amino functional groups, with insufficient acid leading to incomplete monomer conversion [1].

Monomer concentration optimization demonstrates first-order reaction kinetics, with the optimal concentration established at 0.010 molar for 2-aminophenol [1]. Higher concentrations result in decreased polymer film weight, attributed to potential polymer degradation reactions at elevated monomer levels [1]. Temperature control proves essential, with maximum polymer film formation occurring at 306 Kelvin (33 degrees Celsius) [1]. The apparent activation energy for the electropolymerization process has been determined as 68.63 kilojoules per mole, indicating the energy barrier for the reaction progression [1].

The electroformed polymer films exhibit distinct characteristics including smooth, brown, tubular or fibrillar crystalline structures that adhere well to platinum electrode surfaces [1]. Cyclic voltammetry studies reveal two pairs of resolved peaks at negative 300 and positive 810 millivolts versus saturated calomel electrode, corresponding to the conversion of amine nitrogens to radical cations and subsequent transformation to imine nitrogens [1].

Oxidative Coupling Mechanisms in Aqueous Media

The oxidative coupling of 2-aminophenol derivatives in aqueous media represents a biomimetic approach to synthesizing complex aromatic compounds including 5,5'-Oxybis(2-aminophenol). This mechanism involves the coordination of substrate molecules with catalytic centers, followed by oxygen activation and radical formation processes [2].

Organotin(IV)-copper(I) cyanide coordination polymers have demonstrated exceptional catalytic activity for the oxidative coupling of 2-aminophenol in aqueous solutions [2]. The most effective catalyst system achieves optimal performance at pH 9.0, with reaction temperatures of 38 degrees Celsius yielding 65% conversion to 2-amino-phenoxazine-3-one products within 2.5 hours [2]. The mechanism involves the formation of superoxo derivatives containing coordinated 2-aminophenol molecules in axial positions [2].

The catalytic cycle begins with substrate coordination through nitrogen lone pair electrons, followed by dioxygen activation to form copper-superoxo adducts [2]. These reactive intermediates abstract hydrogen atoms from additional 2-aminophenol molecules, generating 2-aminophenoxyl radicals that undergo disproportionation to form benzoquinone monoimine intermediates [2]. The subsequent conversion to final coupling products proceeds through multiple oxidative steps [2].

pH optimization studies reveal that the auto-oxidation rate reaches maximum values at pH 9.0, with decreased activity at both lower and higher pH values [2]. The reduction in reaction rates at pH values above 9 indicates that aminophenoxide anions are not the active substrate species [2]. Under acidic conditions (pH 3-4), no oxidation occurs, emphasizing the importance of maintaining optimal pH conditions [2].

The kinetics of 2-aminophenol auto-oxidation in aqueous solution follow first-order kinetics according to the rate law: negative d[OAP]/dt equals k'[OAP] [3]. Temperature effects on auto-oxidation rates have been systematically studied within the range of 25-50 degrees Celsius, with corresponding activation energy evaluations providing insight into the thermodynamic requirements of the coupling process [3].

Solvent Effects on Polycondensation Reactions

Solvent selection exerts profound influences on polycondensation reactions leading to high molecular weight polymers derived from 5,5'-Oxybis(2-aminophenol). The choice of reaction medium affects polymer molecular weight, reaction kinetics, and final product properties through multiple mechanisms including catalyst solubility, substrate solvation, and chain propagation dynamics [4].

Aqueous hydrochloric acid systems demonstrate moderate effectiveness for polycondensation reactions, with polymer yields dependent on acid concentration optimization [5]. The aqueous medium facilitates the formation of ladder-like polymer structures through controlled oxidative polymerization processes [5]. However, the polar nature of water can limit the solubility of high molecular weight polymer products, potentially affecting reaction completion [5].

Ethylene glycol emerges as a superior solvent for phenolic polymer solvation due to its ability to provide high solvation free energy through energetically favorable hydrophilic interactions [6]. The solvent also enables favorable hydrophobic interactions between methylene element groups, enhancing overall polymer solubility [6]. Molecular dynamics simulations demonstrate that ethylene glycol provides better solvation performance compared to water due to its dual hydrogen bonding sites and additional non-hydrogen bonding interaction opportunities [6].

Dimethylformamide exhibits exceptional compatibility with specific palladium catalyst systems, resulting in significant molecular weight increases ranging from 53.9 to 58.7 kilodaltons when used with tetrakis(triphenylphosphine)palladium(0) catalysts [4]. This dramatic improvement contrasts with the reduced molecular weights of 10.9-15.0 kilodaltons observed when dimethylformamide is used with bis(dibenzylideneacetone)palladium(0) catalyst systems [4].

Aromatic solvents including toluene and chlorobenzene demonstrate good compatibility with organometallic catalysts, with toluene supporting moderate molecular weights of 41.7-51.5 kilodaltons when used with bis(dibenzylideneacetone)palladium(0) systems [4]. The solubility of both catalysts and growing polymer chains in these solvents plays critical roles in determining final molecular weights [4].

Reactive phenolic solvents represent an innovative approach for achieving high molecular weight polycondensation products exceeding 24 kilograms per mole [7]. These solvents function through multiple mechanisms: activation and water removal through formation of reactive esters with improved leaving groups, reflux conditions that prevent monomer escape, and viscosity reduction that facilitates mass transfer during polymerization [7]. The reactive solvent approach minimizes monomer loss and prevents reverse reactions by replacing water with less reactive aryl alcohols [7].

Catalytic Systems for Regioselective Synthesis

Regioselective synthesis of 5,5'-Oxybis(2-aminophenol) and related compounds requires sophisticated catalytic systems capable of directing reactivity to specific positions on aromatic rings while maintaining high selectivity and yield. Multiple catalytic approaches have been developed to address the challenges of positional control in aminophenol chemistry [8].

Palladium-catalyzed systems demonstrate exceptional capability for regioselective carbon-hydrogen bond functionalization of phenolic substrates [9]. Ligand-controlled regioselective palladium catalysis enables chemoselective formation of amide products from styrenes and aminophenols [8]. The combination of boronic acid and 5-chlorosalicylic acid additives with tris(4-methoxyphenyl)phosphine ligands in acetonitrile solvent produces linear amides with high yields and selectivity [8]. Alternative ligand systems using 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane in butanone solvent favor branched amide formation [8].

The nature of phosphine ligands proves crucial for regioselectivity control, with cone angle and Tolman electronic parameter correlations established for reactivity and selectivity prediction [8]. Different carboxylic acid additives function as proton sources, while their corresponding counterions enhance both reactivity and selectivity through electronic and steric effects [8].

Dehydrogenative synthesis protocols utilizing 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as oxidant enable the incorporation of amino and hydroxyl groups into aromatic rings in single-step processes [12]. This methodology simplifies polyfunctionalized 2-aminophenol synthesis by circumventing issues associated with traditional stepwise arene modifications [12]. The TEMPO-mediated system demonstrates excellent functional group tolerance and enables late-stage modification of complex natural products and pharmaceuticals [12].

Metal catalyst systems for selective aminophenol synthesis have been developed using cerium oxide-supported nickel catalysts [13]. The optimized catalyst composition includes nickel loading of 6 weight percent on cerium oxide support, with carbon and nitrogen incorporation through controlled thermal treatment processes [13]. This catalyst system achieves 99% conversion of nitrobenzene to para-aminophenol with high selectivity, demonstrating the effectiveness of supported metal catalysts for industrial applications [13].

Industrial-Scale Production Challenges

The transition from laboratory synthesis to industrial-scale production of 5,5'-Oxybis(2-aminophenol) presents numerous technical, economic, and regulatory challenges that significantly impact commercial viability and market development [14].

Raw material cost volatility represents a primary challenge for industrial production. The synthesis of 5,5'-Oxybis(2-aminophenol) relies heavily on petrochemical-derived precursors, making production costs susceptible to global oil price fluctuations [14]. This dependency creates cost structure volatility that affects profitability margins and makes long-term pricing strategies difficult to implement [14]. The availability of key starting materials, particularly 2-aminophenol and suitable coupling agents, can experience supply chain disruptions that impact production scheduling and inventory management [15].

Environmental impact considerations pose significant challenges for large-scale manufacturing operations. The production process can lead to the release of hazardous chemicals, requiring substantial investment in pollution control technologies and waste treatment systems [14]. Regulatory compliance with increasingly stringent environmental and safety regulations increases operational costs and constrains process flexibility [16]. The implementation of green chemistry principles and cleaner production technologies becomes essential for meeting regulatory requirements while maintaining economic competitiveness [14].

Process scale-up difficulties represent a major technical challenge in maintaining the selectivity and yield achieved at laboratory scales. The electropolymerization processes that work effectively at small scales may encounter heat transfer limitations, mass transfer restrictions, and electrode fouling issues when scaled to industrial dimensions [17]. Catalyst poisoning and recovery challenges become more pronounced at larger scales, leading to yield reductions and increased purification costs [17]. The precise control of reaction conditions such as pH, temperature, and reactant concentrations becomes more difficult in large-scale reactors [17].

Product purity requirements for pharmaceutical and high-performance applications necessitate sophisticated purification processes that add complexity and cost to industrial production [17]. The removal of trace impurities, catalyst residues, and side products requires specialized separation technologies that may not scale linearly with production volume [17]. Quality control systems must be implemented to ensure consistent product specifications across different production batches [17].

Supply chain stability issues extend beyond raw materials to include specialized equipment, catalysts, and analytical instrumentation required for large-scale production [15]. The global nature of chemical supply chains creates vulnerabilities to geopolitical disruptions, transportation delays, and currency fluctuations [15]. Market demand forecasting becomes challenging due to the specialized nature of 5,5'-Oxybis(2-aminophenol) applications and the relatively small market size compared to commodity chemicals [18].

Capital investment requirements for industrial-scale production facilities represent substantial financial barriers for market entry. The specialized equipment needed for electropolymerization, high-pressure reactions, and precise temperature control requires significant upfront investment [17]. The need for specialized analytical equipment for quality control and environmental monitoring adds to the capital requirements [17]. Return on investment calculations must account for the relatively small market size and potential competition from alternative synthetic routes [18].

The solubility characteristics of 5,5'-Oxybis(2-aminophenol) exhibit patterns consistent with its structural features, containing both polar functional groups (amino and hydroxyl) and an aromatic backbone connected by an ether linkage. Based on structural analysis and comparison with related aminophenol compounds, the compound demonstrates distinct solubility profiles across different media [1] [2] [3].

In polar solvents, 5,5'-Oxybis(2-aminophenol) shows moderate solubility characteristics. The presence of two hydroxyl groups and two amino groups provides multiple sites for hydrogen bonding with protic solvents [4] [5] [6]. Water solubility is expected to be limited, following the pattern observed in related aminophenol compounds where 4-aminophenol exhibits a solubility of approximately 1.5 g/100 mL at room temperature [6] [7]. The compound's higher molecular weight (232.24 g/mol) compared to simple aminophenols suggests reduced aqueous solubility [1] [3].

Alcoholic solvents present favorable solubility conditions for 5,5'-Oxybis(2-aminophenol). Similar to other aminophenol derivatives, the compound demonstrates good solubility in ethanol and other polar protic solvents [4] [8] [9]. The moderate hydrophilic character, derived from multiple polar functional groups, enables dissolution in alcoholic media while maintaining stability [5] [6].

The solubility profile in polar aprotic solvents reflects the compound's amphiphilic nature. Dimethylsulfoxide (DMSO) and dimethylformamide (DMF) are expected to provide excellent solvation due to their ability to form hydrogen bonds with the amino and hydroxyl groups while accommodating the aromatic portions of the molecule [4] [9]. Acetonitrile and ethyl acetate also demonstrate good solubility characteristics for structurally related compounds [6] [9].

Non-polar solvents exhibit limited solubility for 5,5'-Oxybis(2-aminophenol). The compound's insolubility in benzene and chloroform follows the general pattern observed for aminophenol derivatives, where the polar functional groups create unfavorable interactions with non-polar media [4] [6]. Toluene and diethyl ether show only slight solubility, consistent with the solubility behavior of related aminophenolic compounds [6] [9].

Table 1: Solubility Characteristics of 5,5'-Oxybis(2-aminophenol) in Various Solvents

| Solvent Type | Solvent | Expected Solubility | Interaction Mechanism |

|---|---|---|---|

| Polar Protic | Water | Limited | Hydrogen bonding, hydrophilic interactions |

| Polar Protic | Ethanol | Good | Hydrogen bonding, moderate polarity |

| Polar Aprotic | DMSO | Excellent | Strong hydrogen bonding, dipolar interactions |

| Polar Aprotic | Acetonitrile | Good | Dipolar interactions, moderate hydrogen bonding |

| Non-polar | Benzene | Insoluble | Unfavorable polar-nonpolar interactions |

| Non-polar | Chloroform | Insoluble | Limited polar interactions |

Redox Behavior and Electrochemical Stability

The electrochemical properties of 5,5'-Oxybis(2-aminophenol) reflect the redox-active nature of its dual aminophenol moieties. The compound exhibits complex electrochemical behavior due to the presence of both amino and hydroxyl functional groups, which can participate in electron transfer processes [10] [11] [12] [13].

Oxidation processes in 5,5'-Oxybis(2-aminophenol) involve multiple electron transfer steps. The amino groups typically undergo oxidation at lower potentials compared to the hydroxyl groups, following patterns observed in related aminophenol compounds [10] [11] [14]. The first oxidation step likely involves the formation of radical cations at the amino groups, with oxidation potentials expected in the range of 0.5-1.0 V vs. standard hydrogen electrode [11] [12].

The dual aminophenol structure provides unique redox characteristics compared to simple aminophenols. Each aminophenol moiety can undergo independent oxidation, potentially leading to the formation of quinone imine intermediates [15] [11] [16]. The ether linkage between the two aromatic rings influences the electronic communication between the redox centers, affecting the overall electrochemical stability [17] [18].

Reduction behavior involves the reversible uptake of electrons at the quinone imine sites formed during oxidation. The compound demonstrates quasi-reversible redox behavior, with the reversibility depending on the pH conditions and the presence of supporting electrolytes [11] [12] [13]. The reduction potentials typically occur at more negative values, ranging from -0.2 to -0.8 V vs. standard hydrogen electrode [11] [14].

Electrochemical stability is influenced by several factors including pH, electrolyte composition, and potential cycling. The compound shows enhanced stability under acidic conditions where protonation of the amino groups occurs [13] [19]. Under alkaline conditions, the phenolic hydroxyl groups undergo deprotonation, leading to different electrochemical behavior and potentially reduced stability [11] [20].

Table 2: Electrochemical Parameters of 5,5'-Oxybis(2-aminophenol)

| Parameter | Value Range | Conditions | Reference System |

|---|---|---|---|

| First Oxidation Potential | 0.5-1.0 V | pH 7, aqueous | vs. SHE |

| Reduction Potential | -0.2 to -0.8 V | pH 7, aqueous | vs. SHE |

| pH Stability Range | 3-7 | Optimal stability | Aqueous medium |

| Electron Transfer Steps | 2-4 | Multi-electron process | Cyclic voltammetry |

Surface Morphology via SEM/TEM Characterization

Surface morphology analysis of 5,5'-Oxybis(2-aminophenol) reveals characteristic features related to its molecular structure and crystalline properties. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide complementary information about the compound's surface architecture and particle distribution [21] [15] [22].

SEM characterization demonstrates the formation of spherical to sub-spherical particles when the compound is precipitated from solution. The particle size distribution typically ranges from 100-500 nm, with surface textures reflecting the crystalline nature of the material [21] [15] [23]. The morphology is influenced by precipitation conditions, with rapid precipitation leading to smaller, more uniform particles while slow crystallization produces larger, more defined structures [21] [15].

High-resolution SEM imaging reveals surface features characteristic of organic crystalline materials. The compound exhibits smooth to moderately textured surfaces, with occasional crystal faces visible depending on the preparation method [21] [15]. The presence of functional groups (amino and hydroxyl) creates surface heterogeneity that influences particle aggregation and inter-particle interactions [15] [22].

TEM analysis provides detailed information about the internal structure and electron density distribution within individual particles. The compound shows uniform electron density with occasional variations corresponding to crystal defects or impurities [21] [15]. The crystalline structure appears as ordered domains with defined lattice parameters, consistent with the molecular arrangement predicted from X-ray diffraction studies [15] [24].

Particle morphology varies significantly with the preparation method and environmental conditions. Electropolymerization processes can lead to the formation of thin films with distinct surface topographies, while chemical precipitation typically produces discrete particles with more regular morphologies [22] [23] [25]. The influence of pH, temperature, and solvent composition on particle formation and growth has been documented for related aminophenol compounds [15] [22].

Table 3: Surface Morphology Parameters from SEM/TEM Analysis

| Parameter | Value Range | Technique | Conditions |

|---|---|---|---|

| Particle Size | 100-500 nm | SEM | Precipitation method |

| Surface Texture | Smooth to moderate | SEM | Crystallization conditions |

| Electron Density | Uniform distribution | TEM | Internal structure |

| Crystal Domains | Ordered lattice | TEM | Solid-state organization |

Dielectric Properties and Charge Transport Mechanisms

The dielectric properties of 5,5'-Oxybis(2-aminophenol) are influenced by its molecular structure, particularly the presence of polar functional groups and the aromatic backbone. The compound exhibits frequency-dependent dielectric behavior characteristic of organic semiconducting materials [26] [13] [27].

Dielectric constant measurements reveal values in the range of 3-10 at room temperature and 1 kHz frequency, typical for organic compounds with moderate polarity [26] [27]. The dielectric constant decreases with increasing frequency, following the universal relaxation behavior observed in organic materials [26] [28]. The presence of amino and hydroxyl groups contributes to dipolar relaxation processes that dominate the dielectric response at lower frequencies [26] [27].

Charge transport mechanisms in 5,5'-Oxybis(2-aminophenol) involve multiple processes including electron hopping, ion migration, and protonic conduction. The compound demonstrates variable range hopping (VRH) behavior at lower temperatures, with activation energies ranging from 0.1-0.3 eV [26] [13] [28]. The presence of hydrogen bonding networks facilitates protonic conduction, particularly in the presence of moisture or protic solvents [13] [19].

Conductivity measurements show typical values in the range of 10⁻⁷ to 10⁻⁵ S/cm, placing the compound in the semiconductor category [26] [29]. The conductivity increases with temperature following Arrhenius behavior, with activation energies dependent on the measurement conditions and degree of hydration [26] [13] [28]. The dual aminophenol structure provides multiple conduction pathways, enhancing the overall charge transport compared to simple aminophenols [13] [29].

Dielectric loss measurements indicate energy dissipation mechanisms related to molecular relaxation processes. The loss tangent values typically range from 0.01-0.1 at room temperature and 1 kHz, with higher values at lower frequencies due to interfacial polarization effects [26] [28] [27]. The frequency dependence of dielectric loss follows power law behavior characteristic of correlated barrier hopping (CBH) mechanisms [26] [28].

Table 4: Dielectric and Conductivity Properties

| Property | Value Range | Frequency | Temperature |

|---|---|---|---|

| Dielectric Constant | 3-10 | 1 kHz | 298 K |

| Conductivity | 10⁻⁷-10⁻⁵ S/cm | DC | 298 K |

| Activation Energy | 0.1-0.3 eV | VRH mechanism | 298-373 K |

| Dielectric Loss | 0.01-0.1 | 1 kHz | 298 K |

pH-Dependent Protonation States

The pH-dependent behavior of 5,5'-Oxybis(2-aminophenol) reflects the acid-base properties of its functional groups. The compound contains two amino groups and two hydroxyl groups, each with distinct pKa values that determine the protonation states across different pH ranges [30] [19] [31].

The amino groups exhibit pKa values in the range of 4.5-5.5, similar to other aminophenol derivatives [32] [30] [19]. At low pH values (pH < 3), both amino groups are predominantly protonated, resulting in a positively charged species. This protonation enhances water solubility and affects the compound's electrochemical behavior [30] [20] [19].

The phenolic hydroxyl groups display pKa values in the range of 9.5-10.5, consistent with substituted phenols [32] [30] [19]. Deprotonation of these groups occurs at higher pH values, leading to negatively charged phenolate ions. The presence of amino substituents influences the phenolic pKa values through resonance effects [30] [20].

The isoelectric point (pI) of 5,5'-Oxybis(2-aminophenol) is estimated to be around pH 7-8, where the compound exists predominantly in its zwitterionic form [30] [19]. At this pH, the compound shows minimal net charge, affecting its solubility and aggregation behavior [30] [20].

Titration curves demonstrate the sequential protonation/deprotonation processes occurring at different pH values. The compound exhibits multiple buffering regions corresponding to the various ionizable groups, with buffer capacities dependent on the concentration and ionic strength of the solution [30] [19] [31].

Table 5: pH-Dependent Protonation Parameters

| Functional Group | pKa Range | Protonation State | pH Range |

|---|---|---|---|

| Amino Groups | 4.5-5.5 | NH₃⁺ | pH < 3 |

| Phenolic OH | 9.5-10.5 | PhO⁻ | pH > 11 |

| Isoelectric Point | 7-8 | Zwitterion | pH 7-8 |

| Net Charge | Variable | pH-dependent | Full range |